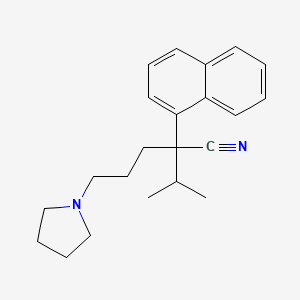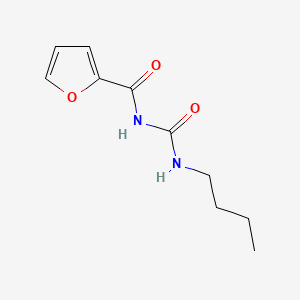
Lanthanum(3+) acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lanthanum(3+) acrylate is a chemical compound with the formula C₉H₉LaO₆. It is a lanthanum salt of acrylic acid and is known for its unique properties and applications in various fields such as chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lanthanum(3+) acrylate can be synthesized through the reaction of lanthanum(III) nitrate with acrylic acid. The reaction typically involves dissolving lanthanum(III) nitrate in water and then adding acrylic acid under controlled conditions. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like solvent extraction and ion-exchange may also be employed to isolate and purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Lanthanum(3+) acrylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form lanthanum oxide.
Reduction: The compound can be reduced to form lanthanum metal or other reduced forms of lanthanum.
Substitution: This compound can participate in substitution reactions where the acrylate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary depending on the desired products and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include lanthanum oxide, lanthanum metal, and various substituted lanthanum compounds. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
Lanthanum(3+) acrylate has numerous scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other lanthanum compounds.
Biology: Employed in biological studies to understand the role of lanthanum in biological systems and its potential therapeutic applications.
Medicine: Investigated for its potential use in medical treatments, particularly in the treatment of hyperphosphatemia in patients with chronic kidney disease.
Industry: Utilized in the production of advanced materials, including ceramics, glasses, and phosphors .
Wirkmechanismus
The mechanism of action of lanthanum(3+) acrylate involves its interaction with various molecular targets and pathways. In biological systems, this compound can bind to phosphate ions, forming insoluble lanthanum phosphate complexes. This property is particularly useful in reducing serum phosphate levels in patients with chronic kidney disease . Additionally, this compound can interact with proteins and enzymes, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to lanthanum(3+) acrylate include:
- Lanthanum(3+) carbonate
- Lanthanum(3+) nitrate
- Lanthanum(3+) chloride
- Lanthanum(3+) oxide
Uniqueness
This compound is unique due to its specific chemical structure and properties. Unlike other lanthanum compounds, it contains the acrylate group, which imparts distinct reactivity and applications. Its ability to form complexes with phosphate ions makes it particularly valuable in medical applications .
Eigenschaften
CAS-Nummer |
74512-52-0 |
|---|---|
Molekularformel |
C9H9LaO6 |
Molekulargewicht |
352.07 g/mol |
IUPAC-Name |
lanthanum(3+);prop-2-enoate |
InChI |
InChI=1S/3C3H4O2.La/c3*1-2-3(4)5;/h3*2H,1H2,(H,4,5);/q;;;+3/p-3 |
InChI-Schlüssel |
YDRWMJVCBFAGBY-UHFFFAOYSA-K |
Kanonische SMILES |
C=CC(=O)[O-].C=CC(=O)[O-].C=CC(=O)[O-].[La+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Methylphenyl)-2-[(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B13788558.png)

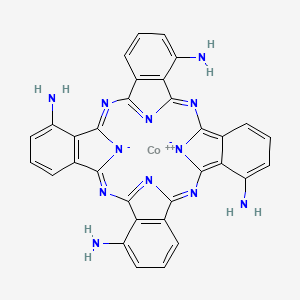
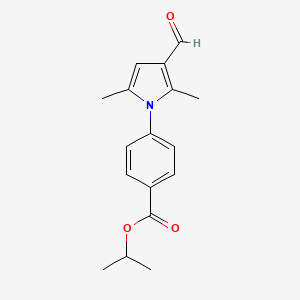
![Acetamide,N-[4-(cyanomethyl)-thiazol-2-YL]-](/img/structure/B13788583.png)
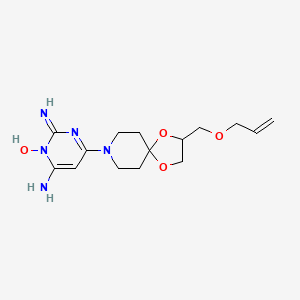
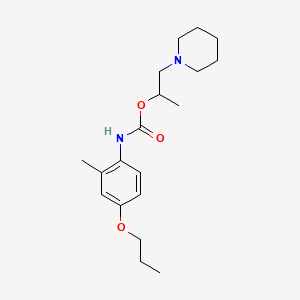
![Trimethyl-2-[(1-oxoallyl)oxy]propylammonium chloride](/img/structure/B13788595.png)
![4-[2-(Dimethylamino)ethoxy]benzaldehyde;hydrochloride](/img/structure/B13788599.png)
![Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-](/img/structure/B13788615.png)

![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-11-methyl-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13788619.png)
